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Executive Summary & Chemical Identity

Gatratet (CAS: 2283-80-9; MeSH: C001939) is a synthetic oligopeptide acting as a potent
analogue of the gastrointestinal hormone gastrin.[1] Chemically defined as

-benzyloxycarbonyl-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide (Cbz-Trp-Met-
Asp-Phe-NH

), it represents the biologically active C-terminal tetrapeptide of gastrin/cholecystokinin (CCK)
stabilized by an N-terminal benzyloxycarbonyl (Cbz) group.

As a high-affinity agonist for the CCK2 receptor (formerly CCK-B), Gatratet serves as a critical
molecular probe for elucidating the mechanisms of gastric acid secretion and GPCR signaling.
This guide provides a rigorous SAR analysis, detailing the pharmacophoric requirements of the
Trp-Met-Asp-Phe (WMDF) tetrad and the experimental frameworks necessary for validation.

Chemical Profile
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Property Specification
Common Name Gatratet (Cbz-Tetragastrin)
Benzyl

-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-0X0-
IUPAC Name 3-phenylpropan-2-yllamino]-3-carboxy-1-

oxopropan-2-ylJamino]-4-methylsulfanyl-1-

oxobutan-2-ylJamino]-3-(1H-indol-3-yl)-1-

oxopropan-2-yllcarbamate

Cbz-Trp-Met-Asp-Phe-NH

Sequence
C
H
Molecular Formula N
O
S
Molecular Weight 730.8 g/mol
Target Cholecystokinin B Receptor (CCK2R)

] ] Stimulation of gastric acid secretion; smooth
Primary Action )
muscle contraction

Mechanism of Action & Signaling Pathway

Gatratet mimics the C-terminal tetrapeptide of endogenous gastrin. Upon binding to the CCK2
receptor (a G protein-coupled receptor) on parietal cells and ECL cells, it triggers a G

-mediated signaling cascade.

Pathway Visualization (DOT)

The following diagram illustrates the signal transduction pathway activated by Gatratet binding
to CCK2R.
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Figure 1: Signal transduction pathway of Gatratet via the CCK2 receptor, leading to gastric

acid secretion.[1][2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of Gatratet resides entirely within the Trp-Met-Asp-Phe-NH

sequence. Modifications to this pharmacophore drastically alter affinity and efficacy.

The Pharmacophore Tetrad (WMDF)

The following table summarizes the critical interactions for each residue within the Gatratet
sequence.
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Residue Position Criticality Mechanistic SAR Insights
Role
Can be replaced
by Boc
Prevents (Pentagastrin) or
aminopeptidase other acyl groups
Cbz- N-Terminus Protective degradation; without loss of
enhances activity, provided
lipophilicity. the peptide
length is
maintained.
Substitution with
Phe or Tyr
Indole ring fits significantly
into a deep reduces affinity.
Trp 1 Essential hydrophobic The indole NH
pocket on hydrogen bond is
CCKZ2R. critical for
receptor
activation [1].
Susceptible to
oxidation (Met-
sulfoxide is
inactive). Often
Met ) Modifiable Hydrophobic replaced by
interaction. Norleucine (Nle)
in analogues to
improve stability
without losing
potency [2].
Asp 3 Essential lonic interaction Replacement

with Arg/Lys
residues in the
receptor binding

pocket.

with Glu (longer
side chain) or
Asn (neutral)

abolishes
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activity. The
carboxylate
position is strictly

constrained.

Phe

Essential

Aromatic

-stacking and C-
terminal amide
hydrogen
bonding.

The C-terminal
Amide (-NH

) is hon-
negotiable; the
free acid (-
COOH) is
inactive. Para-
substitution on
the phenyl ring is
tolerated but
often reduces

potency.

Key SAR Modifications & Outcomes

Oxidation Resistance: Replacing Met with Norleucine (Nle) or Methionine sulfone creates

analogues that are resistant to oxidative degradation while maintaining full biological activity.

This is standard in modern peptide drug design.

Conformational Constraint: Cyclization of the peptide backbone (e.g., linking Asp and Lys

side chains) has been explored to lock the bioactive "turn" conformation, enhancing

selectivity for CCK2 over CCK1 receptors.

N-Terminal Extension: Extending the N-terminus (as in Pentagastrin or Gastrin-17)

modulates pharmacokinetics (half-life) rather than intrinsic efficacy.

Experimental Protocols for SAR Validation

To validate the activity of Gatratet or novel analogues, the following protocols are the industry

standard. These assays establish Trustworthiness by relying on self-validating controls.

In Vitro Receptor Binding Assay (Radioligand)
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Objective: Determine the binding affinity (

) of Gatratet for CCK2R.

o Preparation: Transfect HEK293 cells with human CCK2R cDNA. Harvest membranes by
centrifugation (40,000

, 20 min).
o Radioligand: Use [
[]-CCK-8 or [
H]-Pentagastrin (0.1-0.5 nM).

e Incubation: Incubate membranes (20-50

g protein) with radioligand and increasing concentrations of Gatratet (
to

M) in binding buffer (50 mM Tris-HCI, 5 mM MgCl

, pH 7.4) for 60 min at 25°C.

o Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.
» Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to
using the Cheng-Prusoff equation.

o Validation: Non-specific binding must be defined using 1

M unlabeled gastrin.

Functional Calcium Mobilization Assay (FLIPR)

Objective: Measure the functional potency (

) of Gatratet in activating the Gq pathway.
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o Cell Seeding: Seed CCK2R-expressing CHO cells in 96-well black-wall plates (50,000
cells/well). Incubate overnight.

e Dye Loading: Aspirate medium and load cells with Fluo-4 AM calcium indicator dye (4

M) in HBSS buffer for 45 min at 37°C.

o Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
« Injection: Inject Gatratet or analogue (10

L, 5x concentration).

o Measurement: Monitor fluorescence increase for 120 seconds.

» Data Processing: Plot Max-Min fluorescence against log[concentration] to derive

o Control: Use 10

M ATP as a positive control for cell viability (purinergic receptor activation).

In Vivo Gastric Acid Secretion (Rat Perfused Stomach)

Objective: Confirm physiological efficacy (acid secretion).
e Anesthesia: Anesthetize Wistar rats (200-250g) with urethane (1.2 g/kg, i.p.).
e Cannulation: Insert a tracheal cannula. Cannulate the esophagus and the pylorus.

o Perfusion: Perfuse the stomach with saline at 1 mL/min via the esophageal cannula; collect
effluent from the pyloric cannula.

o Stimulation: After stabilizing basal secretion (30 min), administer Gatratet (i.v. bolus or
infusion).

« Titration: Collect perfusate every 10 min and titrate against 0.01 N NaOH to pH 7.0.

e Result: Express acid output in
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EqH

/10 min.

o Reference: Compare response to a standard dose of Pentagastrin (e.g., 10

g/kg).

Comparative Data: Gatratet vs. Analogues

The following table synthesizes historical SAR data regarding the C-terminal tetrapeptide

sequence.
Relative Receptor
Compound Sequence Potency (Acid Affinity ( Notes
Secretion) nM)
Gatratet CoeTe 100% 0.8 Reference
atrate ) .
Asp-Phe-NH Standard
Rapid
Tot i H-Trp-Met-Asp- 0% ot degradation
etragastrin ~40% .
J Phe-NH without N-
protection.
Boc-
) Clinically used
Pentagastrin Ala-Trp-Met-Asp-  100% 0.6 ) ]
diagnostic.
Phe-NH
Met.Ox Anal Cbz-Trp-Met(0)- 100 1000 Oxidation of Met
et-Ox Analogue _Phe. <1% >
d Asp-Phe-NH destroys activity.
Cbz-Trp-Nle- Oxidation
Nle Analogue Asp-Phe-NH 95-100% 0.9 resistant; highly
stable.
Cbz-Trp-Met- C-terminal amide
Phe-COOH 0% >10,000 ,
Asp-Phe-OH is mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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